![molecular formula C6H12O6 B7949172 L-Psicose CAS No. 41847-54-5](/img/structure/B7949172.png)
L-Psicose
Overview
Description
Synthesis Analysis
L-Psicose is currently produced using an in vitro enzymatic isomerization of D-fructose, resulting in low yield and purity . A specific synthetic route for the preparation of D- and this compound derivatives has been developed, starting from D- and L-ribose .Molecular Structure Analysis
The molecular structure of D-psicose (or this compound) is β-pyranose form with a 2C5 (or 5C2) conformation . Orientations of two OH groups at C-3 and C-5 positions are axial, therefore an intramolecular hydrogen bonding can be observed .Chemical Reactions Analysis
Escherichia coli natively possesses a thermodynamically favorable pathway to produce D-psicose from D-glucose through a series of phosphorylation-epimerization-dephosphorylation steps . To increase carbon flux towards D-psicose production, a series of genetic modifications to pathway enzymes, central carbon metabolism, and competing metabolic pathways have been introduced .Physical And Chemical Properties Analysis
This compound has a molecular formula of C6H12O6, an average mass of 180.156 Da, and a monoisotopic mass of 180.063385 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 551.7±50.0 °C at 760 mmHg, and a flash point of 301.5±26.6 °C .Scientific Research Applications
Food Industry Applications : D-Psicose acts as an ideal sucrose substitute due to its relative sweetness and low energy content. It exhibits beneficial physiological functions like blood glucose suppression, reactive oxygen species scavenging, and neuroprotective effects. It also enhances gelling behavior and flavor in food processing (Mu et al., 2012).
Maillard Reaction with Proteins : D-Psicose is effective in the Maillard reaction, a chemical process between amino acids and reducing sugars. It has been shown to induce structural changes and higher antioxidant activity in proteins like β-lactoglobulin, which is significant for food processing (Zeng et al., 2013).
Antiviral Properties : L-Psicose has demonstrated efficacy as an antiviral agent in treating herpes simplex keratitis in a mouse model, suggesting potential applications in antiviral therapies (Muniruzzaman et al., 2016).
Metabolic Health Benefits : Studies indicate that D-psicose can improve insulin sensitivity and glucose tolerance, potentially making it a promising compound for treating type 2 diabetes mellitus (Hossain et al., 2011).
Intestinal Absorption and Excretion : D-Psicose is well-absorbed in the intestine and rapidly excreted, primarily through urine, with a short duration of action. This pharmacokinetic profile is important for its potential as a food additive or therapeutic agent (Tsukamoto et al., 2014).
Enhancement of Food Properties : D-Psicose can improve the properties of proteins through the Maillard reaction, enhancing the functionality of food products, such as increasing antioxidant activity and altering food texture (O'charoen et al., 2015).
Future Directions
Due to the high price of both enantiomers of psicose, there is a need for more efficient production methods . The viability of whole-cell catalysis as a sustainable alternative to in vitro enzymatic synthesis for the accessible production of D-psicose has been demonstrated . This could lead to more widespread use of L-Psicose as a low-calorie sweetener and bulking agent in food products .
properties
IUPAC Name |
(3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-ZXEDONINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474831 | |
Record name | L-Psicose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16354-64-6 | |
Record name | Psicose, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Psicose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSICOSE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DBT57A5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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